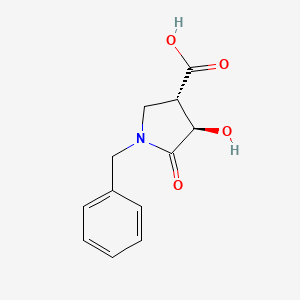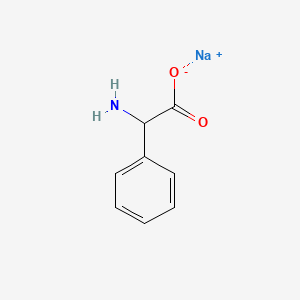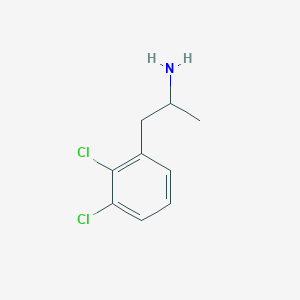
MeOSuc-Ala-Ala-Pro-Met-AMC
Übersicht
Beschreibung
It is primarily used in biochemical assays to study the activity of elastases and chymotrypsin-like serine peptidases . The compound is characterized by its fluorogenic properties, making it a valuable tool in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the methoxysuccinyl group and the 7-amido-4-methylcoumarin moiety. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids alanine, proline, and methionine are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Methoxysuccinyl Group: The methoxysuccinyl group is introduced to the N-terminus of the peptide chain.
Attachment of 7-amido-4-methylcoumarin: The 7-amido-4-methylcoumarin moiety is attached to the C-terminus of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
MeOSuc-Ala-Ala-Pro-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond results in the release of 7-amido-4-methylcoumarin, which exhibits fluorescence .
Common Reagents and Conditions
Reagents: Elastases, chymotrypsin-like serine peptidases, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
MeOSuc-Ala-Ala-Pro-Met-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of elastases and chymotrypsin-like serine peptidases.
Medicine: Utilized in diagnostic assays to detect and quantify elastase activity in clinical samples.
Industry: Applied in the development of enzyme inhibitors and the screening of potential therapeutic compounds.
Wirkmechanismus
MeOSuc-Ala-Ala-Pro-Met-AMC functions as a substrate for elastases and chymotrypsin-like serine peptidases. The mechanism involves the hydrolysis of the peptide bond, leading to the release of 7-amido-4-methylcoumarin. The fluorescence of the released 7-amido-4-methylcoumarin can be measured to determine the enzyme activity . The molecular targets include elastases and chymotrypsin-like serine peptidases, which play crucial roles in various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MeOSuc-Ala-Ala-Pro-Val-AMC: Another fluorogenic substrate used to study elastase activity.
MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide: A substrate used to measure neutrophil elastase activity.
Uniqueness
MeOSuc-Ala-Ala-Pro-Met-AMC is unique due to its specific peptide sequence and the presence of the methionine residue, which may confer distinct substrate specificity and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B1648568.png)



![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)


![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)

![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)


